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Compound of Interest

Compound Name:
4-(Benzyloxy)-3-

methylbenzaldehyde

CAS No.: 158771-31-4

Cat. No.: B2355410 Get Quote

Executive Summary
4-(Benzyloxy)-3-methylbenzaldehyde (CAS: 158771-31-4) is a critical intermediate in the

synthesis of complex pharmaceutical scaffolds, including ALK inhibitors and optically active

phenylpropionic acids. Its structural integrity hinges on two key features: the O-benzylation of

the phenol and the retention of the 3-methyl group.

This guide compares the

C NMR profile of the target compound against its direct precursor (4-hydroxy-3-
methylbenzaldehyde) and its non-methylated alternative (4-benzyloxybenzaldehyde). This
comparative approach allows for rapid validation of reaction completeness and structural
differentiation.
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Feature Target Compound
Precursor
(Alternative 1)

Non-Methylated
(Alternative 2)

Carbonyl (

)
~190.8 ppm ~191.2 ppm 190.9 ppm

Ether Linkage (

)
~70.1 ppm Absent 70.1 ppm

Methyl Group (

)
~16.2 ppm ~16.0 ppm Absent

Ipso Carbon (

)
~161.5 ppm ~160.6 ppm ~163.5 ppm

Experimental Methodology
To ensure reproducibility, the following protocol defines the synthesis and characterization

workflow.

Synthesis Context (Reaction Monitoring)
The target is synthesized via Williamson ether synthesis:

Reagents: 4-Hydroxy-3-methylbenzaldehyde + Benzyl bromide (

, DMF).[1]

Critical Control Point: Monitoring the disappearance of the phenolic

signal and the appearance of the benzylic methylene peak.

NMR Sample Preparation Protocol
Solvent Selection:CDCl

is the standard for resolution. DMSO-d
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is used only if solubility issues arise (shifts will vary by ~0.5-1.0 ppm).

Concentration: 15-20 mg in 0.6 mL solvent (optimized for

C S/N ratio).

Reference: Tetramethylsilane (TMS, 0.00 ppm) or solvent residual peak (CDCl

triplet at 77.16 ppm).

Comparative Analysis: C NMR Characterization
Comparison A: Product vs. Precursor (Validation of
Benzylation)
This comparison confirms the formation of the ether bond. The most diagnostic change is the

chemical shift of the oxygen-bearing carbon (C-4) and the appearance of the benzyl group.

Carbon Position

Precursor (4-OH-3-
Me)

(ppm)

Target Product

(ppm)
Shift Explanation

C=O (Aldehyde) 191.2 190.8
Minimal shielding

effect upon alkylation.

C-4 (Ipso to O) 160.6 161.5

Downfield shift due to

alkylation (Ether vs

Phenol).

O-CH

-Ph
Absent 70.1

Primary Diagnostic:

New signal in aliphatic

region.

Ar-CH 16.0 16.2

Retained signal;

confirms methyl group

integrity.

Aromatic (Benzyl) Absent 127-137

New complex

multiplets (5 carbons)

from benzyl ring.
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Technical Insight: The appearance of the peak at 70.1 ppm combined with the retention of the

16.2 ppm methyl signal is the definitive "Go/No-Go" signature for successful synthesis.

Comparison B: Product vs. Alternative (Effect of
Methylation)
Distinguishing the target from 4-benzyloxybenzaldehyde (a common impurity or misidentified

analog) requires identifying the methyl-induced effects.

Carbon Position
Non-Methylated Alt.

(ppm)

Target Product

(ppm)
Diagnostic Logic

Ar-CH Absent 16.2

Definitive Marker:

Presence confirms 3-

methyl scaffold.

C-3 (Ortho to O) ~115.0 (CH) ~127.5 (C-q)

Substitution Effect: C-

3 becomes quaternary

(lower intensity).

C-4 (Ipso to O) 163.5 161.5

Upfield shift due to

steric/electronic effect

of ortho-methyl.

C=O 190.9 190.8

Indistinguishable;

cannot be used for

differentiation.

Structural Elucidation Workflow
The following decision tree illustrates the logic flow for validating the compound using

C NMR data.
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Crude Product Isolated

Dissolve in CDCl3

Acquire 13C NMR (100 MHz+)

Check 190-192 ppm region

Peak Present?

Check 69-71 ppm region

Yes

FAIL: No Aldehyde
(Check Oxidation State)

No

Peak Present?

Check 15-17 ppm region

Yes

FAIL: No Benzyl Group
(Check Alkylation)

No

Peak Present?

CONFIRMED:
4-(Benzyloxy)-3-methylbenzaldehyde

Yes

FAIL: No Methyl Group
(Wrong Starting Material)

No

Click to download full resolution via product page

Caption: Logical decision tree for validating 4-(Benzyloxy)-3-methylbenzaldehyde via
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C NMR markers.

Detailed Peak Assignment (Experimental Basis)
Based on comparative literature data for 4-benzyloxybenzaldehyde and 3-methyl analogues

(e.g., 4-(4-cyclohexylbutoxy)-3-methylbenzaldehyde), the following assignments are

established for CDCl

solution:

Carbonyl (C=O): 190.8 ppm

The most downfield signal. Characteristic of benzaldehydes.

Aromatic C-4 (Ipso to O): 161.5 ppm

Deshielded by the oxygen atom. Shifted slightly upfield relative to the non-methylated

analogue (163.5 ppm) due to the ortho-methyl group.

Aromatic C-1 (Ipso to C=O): ~130.0 ppm

Typically found in the 129-131 ppm range.

Benzyl Aromatic Carbons: 127.0 – 137.0 ppm

Ipso (Benzyl): ~136.5 ppm.

Ortho/Meta/Para: Clustered peaks at 127.5, 128.2, 128.7 ppm.

Aromatic C-2, C-5, C-6 (Core Ring):

C-2 (Ortho to C=O, Meta to Me): ~131.0 ppm.

C-6 (Ortho to C=O): ~130.5 ppm.

C-5 (Meta to C=O, Ortho to O): ~111-113 ppm (Shielded by ortho-oxygen).

Benzylic Methylene (O-CH

): 70.1 ppm
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Sharp signal. Position is highly consistent across benzyl ethers.

Aromatic Methyl (Ar-CH

): 16.2 ppm

Diagnostic high-field signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2355410#c13-nmr-characterization-of-4-benzyloxy-3-
methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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